7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Description

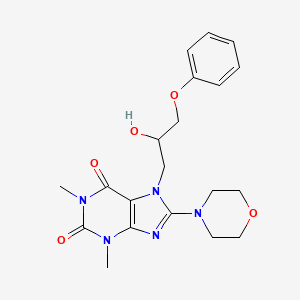

This purine-2,6-dione derivative (hereafter referred to as the target compound) features a 1,3-dimethylxanthine core with a 2-hydroxy-3-phenoxypropyl group at position 7 and a morpholino substituent at position 8. Its molecular formula is C₁₉H₂₃N₅O₅, with a molecular weight of 409.42 g/mol (calculated). The compound is synthesized via nucleophilic substitution reactions, yielding a white solid with an 85.9% yield and a mass spectrometry (ESI, neg ion) peak at m/z: 427.0 [M-H]⁻ . The morpholino group enhances solubility, while the phenoxypropyl chain contributes to hydrophobic interactions, making it a candidate for kinase inhibition or antiparasitic applications .

Properties

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O5/c1-22-17-16(18(27)23(2)20(22)28)25(19(21-17)24-8-10-29-11-9-24)12-14(26)13-30-15-6-4-3-5-7-15/h3-7,14,26H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWSLVLECUNWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(COC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Its structure includes a morpholino group and a phenoxypropyl substituent, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and cellular signaling modulation.

The molecular formula of the compound is C₁₉H₂₅N₅O₄. It features a fused double-ring structure typical of purines, which is essential for its biological functions. The presence of hydroxyl and phenoxy groups enhances solubility and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in cellular signaling pathways. Research indicates that it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin signaling. By inhibiting DPP-IV, the compound could enhance insulin secretion and improve glycemic control, making it a candidate for diabetes treatment .

Enzyme Inhibition

Studies have shown that this compound exhibits significant inhibitory effects on DPP-IV. This inhibition can lead to increased levels of incretin hormones, which play a crucial role in glucose homeostasis. The compound's ability to modulate enzyme activity suggests potential applications in metabolic disorders .

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and activation of apoptotic pathways. This property positions the compound as a potential anticancer agent .

Case Study 1: DPP-IV Inhibition

In a study evaluating the effects of various purine derivatives on DPP-IV activity, this compound was found to significantly reduce enzyme activity in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent inhibition compared to other tested compounds.

Case Study 2: Anticancer Activity

Another study focused on the antiproliferative effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 20 µM after 48 hours. Flow cytometry analysis revealed increased apoptosis rates correlated with elevated ROS levels .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₅O₄ |

| DPP-IV IC50 | ~15 µM |

| Antiproliferative Activity | >50% reduction at 20 µM |

| Apoptosis Induction | Increased ROS levels |

Scientific Research Applications

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications, classified as a morpholino-substituted purine. It is of interest in medicinal chemistry due to its significant biological activities.

General Information

- Molecular Formula The molecular formula for this compound is C₁₉H₂₅N₅O₄.

Applications in Scientific Research

This compound has several applications in scientific research:

- Enzyme Inhibition Studies This compound can be used to study its inhibitory effects on specific enzymes involved in cellular signaling pathways.

- Receptor Modulation Research It can be utilized to investigate its potential to modulate receptor activity, influencing physiological processes such as cell proliferation or neurotransmission.

- Synthesis and Reactions The compound can participate in various chemical reactions typical of purine derivatives. Technical details regarding these reactions often involve specific catalysts or conditions to optimize yields.

- Interaction with Biological Targets The compound's mechanism of action primarily revolves around its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Data suggests that this compound may inhibit certain enzymes or modulate receptor activity, thereby influencing physiological processes such as cell proliferation or neurotransmission. Detailed studies are required to elucidate specific pathways affected by this compound.

Potential Therapeutic Applications

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Substituents

The table below highlights critical structural differences among the target compound and its analogs:

Structure-Activity Relationships (SAR)

Position 8 Substitutions

- Morpholino (Target Compound, M3, ): The morpholine ring’s oxygen atoms enhance solubility and hydrogen-bonding capacity, favoring interactions with polar enzyme pockets .

- Pyrrolidinyl () : The smaller, nitrogen-rich pyrrolidine ring may reduce solubility but increase affinity for hydrophobic targets .

- Piperazinyl (F-168) : Piperazine’s basic nitrogen improves bioavailability and antithrombotic efficacy, as seen in F-168’s activity against platelet receptors .

- Hydrazinyl (TC227): The hydrazine-benzylidene group in TC227 enables covalent binding to trypanothione synthetase, critical for antiparasitic activity .

Position 7 Substitutions

- Phenoxypropyl (Target Compound, M3): The phenyl group drives hydrophobic interactions, while the hydroxy group enables hydrogen bonding.

- Methoxyethyl () : The methoxy group balances hydrophilicity and metabolic stability, reducing oxidative degradation .

Position 1 and 3 Methyl Groups

The 1,3-dimethyl configuration in the target compound and M3 stabilizes the purine core, preventing demethylation and enhancing metabolic stability compared to unmethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.